molecular formula C12H10BrNO3 B11835197 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B11835197
M. Wt: 296.12 g/mol
InChI Key: UIPNGEBHCZMKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
  • 8-Bromo-3-methylquinoline
  • 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

4-bromo-8-methoxy-6-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H,15,16)

InChI Key

UIPNGEBHCZMKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.